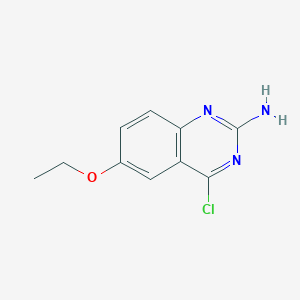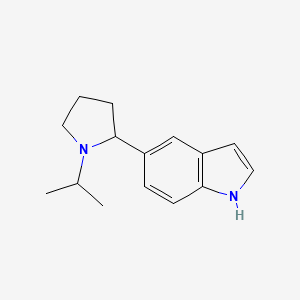
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-1H-indole typically involves the reaction of an indole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the indole derivative is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving multiple steps of purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles, such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of substituted derivatives.
Scientific Research Applications
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Another pyrrolidine derivative with similar chemical properties.
5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine: A brominated derivative with potential biological activities.
Uniqueness
5-(1-Isopropylpyrrolidin-2-yl)-1H-indole is unique due to the presence of both the indole and pyrrolidine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-(1-propan-2-ylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-11(2)17-9-3-4-15(17)13-5-6-14-12(10-13)7-8-16-14/h5-8,10-11,15-16H,3-4,9H2,1-2H3 |
InChI Key |
FFUGSVFJRHRXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



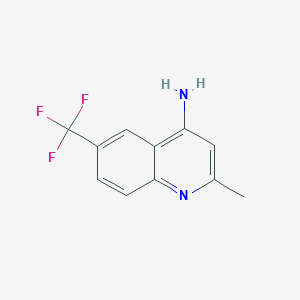

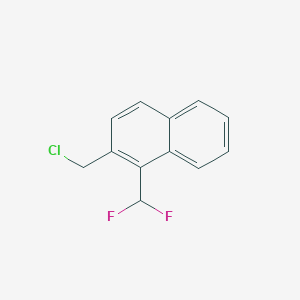

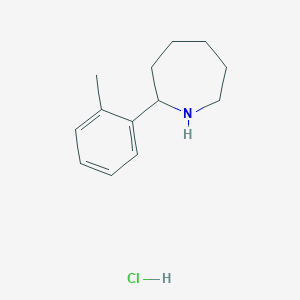
![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
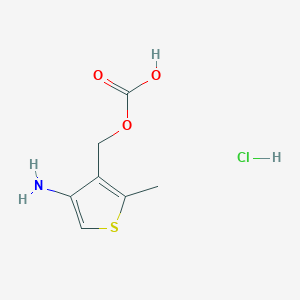
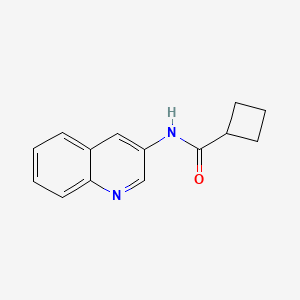
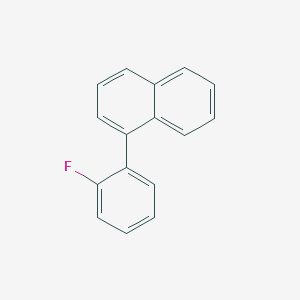
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
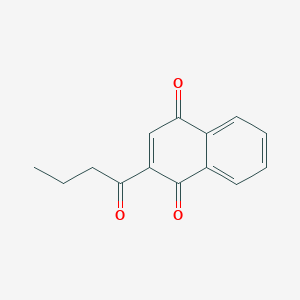
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
